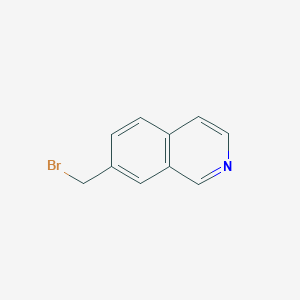
7-(Bromomethyl)isoquinoline
Vue d'ensemble
Description
7-(Bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H8BrN . It is a specialty product used in proteomics research applications .
Synthesis Analysis
The synthesis of isoquinolines, the class of compounds to which this compound belongs, has been extensively studied. Various methods have been developed, including the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The bromomethyl group is attached to the seventh carbon of the isoquinoline ring .
Chemical Reactions Analysis
Isoquinolines undergo various chemical reactions. For instance, they can be synthesized via a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . They can also undergo a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines .
Physical And Chemical Properties Analysis
This compound is a colorless liquid at room temperature . It is classified as a weak base, similar to pyridine and quinoline .
Applications De Recherche Scientifique
Synthetic Chemistry Applications :
- 7-(Bromomethyl)isoquinoline derivatives have been utilized in the synthesis of various complex organic compounds. For instance, Jacobs et al. (2007) described a process that involves the substitution of a benzylic bromide by a primary amine, leading to N-substituted benz[g]isoquinoline-3,5,10(2H)-triones, which were tested against Mycobacterium tuberculosis (Jacobs et al., 2007).
- Yavari et al. (2006) reported the reaction of isoquinoline with ethyl bromopyruvate in the presence of activated acetylenes, leading to the production of 1-(2-ethoxy-2-oxoacetyl)pyrrolo[2,1-a]isoquinolines and related compounds (Yavari et al., 2006).
Biological and Pharmacological Research :
- In the field of pharmacology and medicine, derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, Rode et al. (2011) presented the synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase (Rode et al., 2011).
- Another study by Ambros et al. (1988) involved the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, which were tested for cytostatic activity in vitro using different cancer cell lines (Ambros et al., 1988).
Material Science and Electrochemistry :
- In material science and electrochemistry, the structural influence of isoquinoline derivatives on molecular orientation and phase transitions in adsorbed layers at interfaces has been studied. For example, Buess-Herman et al. (1992) investigated monomethyl isomers of isoquinoline, including 7-methyl compounds, for their orientation and interaction effects at the mercury-water interface (Buess-Herman et al., 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
7-(Bromomethyl)isoquinoline is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and is a structural isomer of quinoline . .
Mode of Action
It is known that isoquinoline derivatives can be brominated by heating their hydrochlorides with bromine . This suggests that this compound may interact with its targets through a bromination mechanism, leading to changes in the target molecules .
Biochemical Pathways
Isoquinoline alkaloids, to which this compound belongs, are a class of secondary metabolites with a wide spectrum of biological activities . They are involved in various metabolic pathways, including those related to dopaminergic and serotonergic systems, vasodilation, platelet aggregation, antimicrobial activity, antiviral activity, and cytotoxicity . .
Result of Action
Given its structural similarity to isoquinoline, it may share some of the biological activities associated with isoquinoline and its derivatives .
Analyse Biochimique
Biochemical Properties
7-(Bromomethyl)isoquinoline plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Furthermore, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach different cellular compartments and tissues. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals. Additionally, post-translational modifications such as phosphorylation or ubiquitination can affect the localization and activity of this compound. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
7-(bromomethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIDCMOAXHCLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622642 | |
| Record name | 7-(Bromomethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158654-75-2 | |
| Record name | 7-(Bromomethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
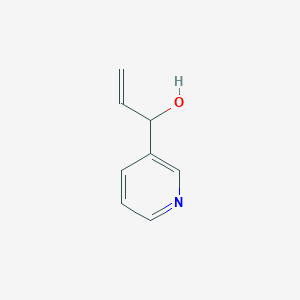
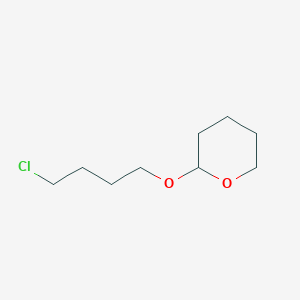




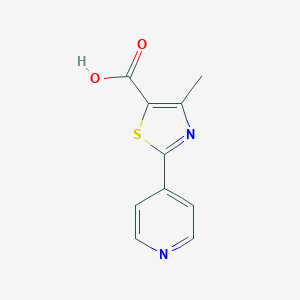
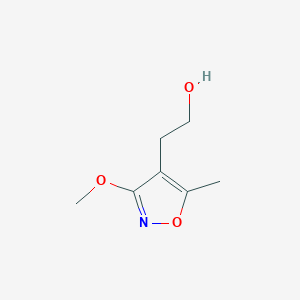


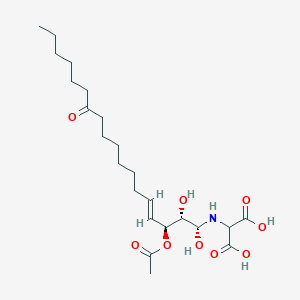
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
